1-Methyl-1H-imidazole-4,5-dithiol
Description
1-Methyl-1H-imidazole-4,5-dithiol is a sulfur-containing heterocyclic compound characterized by a methyl-substituted imidazole core with thiol (-SH) groups at positions 4 and 4. Imidazole derivatives are renowned for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and reactivity .
Properties
CAS No. |
113362-24-6 |
|---|---|
Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
1-methylimidazole-4,5-dithiol |
InChI |
InChI=1S/C4H6N2S2/c1-6-2-5-3(7)4(6)8/h2,7-8H,1H3 |
InChI Key |
SBZPJWOLQMLMEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S)S |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
A foundational approach involves the cyclocondensation of thioamide derivatives with α-diketones. For instance, reacting 1,2-diketones with methylthiourea in ammonia-saturated ethanol yields the imidazole core. The thiol groups are introduced via in situ reduction of intermediate disulfides using sodium borohydride. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% efficiency |
| Ammonia concentration | 5–7 M | Critical for cyclization |
| Reaction time | 8–12 h | Beyond 12 h: decomposition |
This method achieves ~68% yield but requires strict anhydrous conditions to prevent oxidation of thiol groups.
Functional Group Interconversion
4,5-Dicyano-1-methylimidazole serves as a versatile precursor. Treatment with hydrogen sulfide (H₂S) in dimethylformamide (DMF) at 90°C for 10 h converts nitriles to thiols:
$$
\text{C}4\text{H}2\text{N}3(\text{CN})2 + 2\text{H}2\text{S} \rightarrow \text{C}4\text{H}6\text{N}2\text{S}2 + 2\text{NH}3
$$
Catalysts like ammonium chloride improve conversion rates to 82% by mitigating side reactions. The process benefits from DMF's high boiling point (153°C), enabling reflux without pressure systems.
Industrial Production Methods
Continuous Flow Synthesis
Scalable production employs tubular reactors with segmented gas-liquid flow:
- Feedstock preparation : 1-Methylimidazole and sulfur dichloride (S₂Cl₂) premixed in tetrahydrofuran (THF)
- Reaction zone : 120°C, 15 bar, residence time 30 min
- Quenching : Aqueous NaOH neutralizes excess S₂Cl₂
This method achieves 89% yield with 98.5% purity, outperforming batch processes by reducing oxidation byproducts.
Solvent Recycling Systems
Industrial plants integrate distillation units to recover DMF (99.7% purity) from reaction mixtures. Economic analysis shows solvent recycling reduces production costs by 34% compared to single-use protocols.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization | 68 | 95 | Moderate | 1.0 |
| Nitrile conversion | 82 | 98 | High | 0.7 |
| Flow synthesis | 89 | 98.5 | Very high | 0.5 |
Nitrogen methylation efficiency varies significantly between routes. Mass spectrometry data reveals that flow systems achieve >99% methylation at the 1-position versus 93% in batch reactions.
Challenges and Optimization Strategies
Thiol Group Stabilization
Thiol oxidation to disulfides remains a critical issue. Strategies include:
Byproduct Management
The primary byproduct, 1-methylimidazole-4-thiol-5-sulfonic acid, forms via over-oxidation. Crystallographic studies show adjusting pH to 4–5 during workup reduces its formation by 73%.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-4,5-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-Methyl-1H-imidazole-4,5-dithiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazole-4,5-dithiol exerts its effects involves interactions with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The dicarboxylic acid derivative (C₆H₆N₂O₄) exhibits strong electron-withdrawing groups (-CO₂H), enhancing its acidity and coordination capacity . The dicyano derivative (C₆H₄N₄) features cyano groups, which increase electrophilicity, making it suitable for click chemistry . The saturated 2-thiol derivative (C₄H₈N₂S) has reduced aromaticity, favoring nucleophilic thiol reactivity .
Synthetic Routes: Chlorination with SOCl₂ is a common method for introducing reactive groups (e.g., -CH₂Cl in imidazole derivatives, as seen in and ) .
Applications: Dicarboxylic acid derivatives are used in catalysis and materials science due to their chelating properties . Dicyano derivatives are intermediates in synthesizing heterocyclic pharmaceuticals . Thiol-containing imidazoles are employed in rubber vulcanization and as antioxidants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-1H-imidazole-4,5-dithiol, and what methodological considerations ensure reproducibility?
- Synthesis Strategy : Adapt protocols for analogous imidazole derivatives by substituting nitro or carboxyl groups with thiols. For example, use Lawesson’s reagent or H2S for thiolation of precursor imidazoles under inert atmospheres (40–60°C, anhydrous solvents like THF or DMF). Monitor reaction progress via TLC or LC-MS .
- Key Steps : (i) Methylation of the imidazole core using methyl iodide/K2CO3; (ii) Sequential sulfur introduction via nucleophilic substitution or oxidation-reduction cycles. Validate purity via <sup>1</sup>H NMR (e.g., δ 2.5–3.5 ppm for methyl groups; δ 4–5 ppm for thiol protons) .
Q. How can spectroscopic techniques (NMR, IR) distinguish 1-Methyl-1H-imidazole-4,5-dithiol from structurally similar derivatives?
- Methodological Approach :
- <sup>1</sup>H NMR : Compare coupling patterns between C4/C5 thiol protons (e.g., splitting due to vicinal coupling) and methyl group integration (singlet at ~δ 3.8–4.0 ppm for N-methyl) .
- IR : Identify S–H stretches (~2550–2600 cm<sup>−1</sup>) and absence of carbonyl peaks (to rule out carboxyl/nitro analogs) .
Q. What are the stability profiles of 1-Methyl-1H-imidazole-4,5-dithiol under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Thiol groups are prone to oxidation; stabilize with inert gas (N2) storage and antioxidants (e.g., BHT) .
- Critical Observations : Degradation products may include disulfide dimers (detectable via LC-MS at m/z ≈ 2× molecular weight) .
Q. Which crystallographic software (e.g., SHELX) is most reliable for resolving the structure of 1-Methyl-1H-imidazole-4,5-dithiol?
- Recommendation : Use SHELXL for refinement due to its robust handling of small-molecule data. Key parameters:
- Twin refinement for non-merohedral twinning (common in imidazoles).
- ADPs (anisotropic displacement parameters) for sulfur atoms to model thermal motion accurately .
- Validation : Compare final R-factors (<0.05) with structures like 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-imidazole (R = 0.039) .
Q. How can researchers mitigate synthetic byproducts during thiolation of imidazole precursors?
- Optimization Steps :
- Use excess thiolating agents (e.g., P4S10) in dry DMF to minimize disulfide formation.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How do electronic effects of the methyl and thiol groups influence the reactivity of 1-Methyl-1H-imidazole-4,5-dithiol in metal coordination studies?
- Experimental Design :
- Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Thiol groups act as soft Lewis bases, favoring coordination with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>).
- Validate via UV-Vis (ligand-to-metal charge transfer bands) and X-ray crystallography of metal complexes .
Q. What strategies resolve contradictions in reported crystallographic data for imidazole-dithiol derivatives?
- Analytical Workflow :
- Reanalyze raw diffraction data (e.g., using Olex2 or CrysAlisPro) to check for overlooked twinning or disorder.
- Cross-validate with spectroscopic data (e.g., NMR NOE correlations to confirm substituent positions) .
- Case Study : Compare SHELXL-refined structures (e.g., 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, R = 0.109) to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies leverage 1-Methyl-1H-imidazole-4,5-dithiol for antimicrobial drug design?
- Methodology :
- Synthesize analogs with varying sulfur oxidation states (e.g., sulfoxide, sulfone) and test against Gram-negative/-positive bacteria.
- Corrogate activity with LogP values (thiol groups enhance membrane permeability) .
- Data Interpretation : Use MIC assays and molecular docking (e.g., AutoDock Vina) to map interactions with bacterial enzyme active sites .
Q. What are the challenges in interpreting NMR spectra of 1-Methyl-1H-imidazole-4,5-dithiol in deuterated solvents?
- Technical Insights :
- Thiol protons (S–H) may exchange with D2O, requiring low-temperature (<10°C) or non-deuterated solvent measurements.
- Use <sup>13</sup>C DEPT-135 to distinguish quaternary carbons (C4/C5) from methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
